molecular formula C18H24ClNO4 B1665169 Arbutamine hydrochloride CAS No. 125251-66-3

Arbutamine hydrochloride

Cat. No. B1665169
M. Wt: 353.8 g/mol
InChI Key: ATBUNPBAFFCFKY-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arbutamine Hydrochloride is the hydrochloride salt form of arbutamine, a synthetic catecholamine with positive chronotropic and inotropic properties, used in echocardiography and diagnostic coronary angiography. Arbutamine binds to and activates beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and increasing force of myocardial contraction. By exerting a chronotropic and inotropic effect, arbutamine mimics the cardiac stress caused by exercise that may prevent adequate tissue perfusion and oxygenation, and may provoke myocardial ischemia in patients with coronary artery disease.

Scientific Research Applications

1. Diagnostic Uses in Cardiology

Arbutamine hydrochloride is a synthetic catecholamine with positive chronotropic and inotropic properties. It is primarily used in echocardiography and diagnostic coronary angiography. Arbutamine activates beta-1 adrenergic receptors in the myocardium, increasing heart rate and the force of myocardial contraction. This mimics the cardiac stress caused by exercise, potentially provoking myocardial ischemia in patients with coronary artery disease, which is crucial for diagnostic purposes (Definitions, 2020).

2. Analytical Method Development

In the realm of analytical chemistry, methods have been developed for the estimation of metal impurities in pharmaceuticals like Dobutamine Hydrochloride, a compound similar to Arbutamine. Techniques like inductively coupled plasma mass spectrometry (ICPMS) are employed to precisely estimate metal impurities in these pharmaceuticals, demonstrating the importance of Arbutamine in analytical research (Sayyad Ali & T. Mondal, 2021).

3. Comparative Studies in Pharmacology

Comparative studies in pharmacology often involve Arbutamine. For instance, research comparing the effects of Arbutamine with exercise in humans revealed that Arbutamine simulates some physiological responses to exercise, although these responses are less marked than during conventional exercise, suggesting its main action is to increase central drive rather than establish peripheral demand (S. L. Lovell et al., 2000).

4. Investigating Cardiac Function

Arbutamine has been used in investigating cardiac function, particularly in identifying viable myocardium after acute myocardial infarction (AMI). Studies like these evaluate the safety and efficacy of Arbutamine in identifying contractile reserve and predicting functional improvement after AMI (L. Pierard et al., 2001).

5. Myocardial Perfusion Imaging

Arbutamine stress perfusion imaging is significant in myocardial perfusion imaging. Studies have investigated the effects of Arbutamine on myocardial blood flow and MIBI uptake in the presence of coronary artery stenosis, providing insights into how Arbutamine-induced flow heterogeneity is interpreted in medical imaging (M. Ruiz et al., 2002).

properties

CAS RN

125251-66-3

Product Name

Arbutamine hydrochloride

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H/t18-;/m0./s1

InChI Key

ATBUNPBAFFCFKY-FERBBOLQSA-N

Isomeric SMILES

C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O.Cl

SMILES

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl

Canonical SMILES

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl

Appearance

Solid powder

Other CAS RN

125251-66-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

arbutamine
arbutamine hydrochloride
arbutamine hydrochloride, (R)-isomer
GenESA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arbutamine hydrochloride
Reactant of Route 2
Arbutamine hydrochloride
Reactant of Route 3
Arbutamine hydrochloride
Reactant of Route 4
Arbutamine hydrochloride
Reactant of Route 5
Arbutamine hydrochloride
Reactant of Route 6
Arbutamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.